molecular formula C7H12N2O B1320979 (1-Isopropyl-1H-imidazol-5-YL)methanol CAS No. 80304-46-7

(1-Isopropyl-1H-imidazol-5-YL)methanol

Cat. No.: B1320979
CAS No.: 80304-46-7
M. Wt: 140.18 g/mol
InChI Key: ONPSVGKOIVAXHJ-UHFFFAOYSA-N
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Description

(1-Isopropyl-1H-imidazol-5-YL)methanol is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of an isopropyl group at the 1-position and a hydroxymethyl group at the 5-position of the imidazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopropyl-1H-imidazol-5-YL)methanol typically involves the reaction of 1-isopropylimidazole with formaldehyde. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the hydroxymethyl group at the 5-position of the imidazole ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: (1-Isopropyl-1H-imidazol-5-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

(1-Isopropyl-1H-imidazol-5-YL)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Isopropyl-1H-imidazol-5-YL)methanol involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

  • (1-Methyl-1H-imidazol-5-YL)methanol
  • (1-Ethyl-1H-imidazol-5-YL)methanol
  • (1-Cyclohexyl-1H-imidazol-5-YL)methanol

Comparison: (1-Isopropyl-1H-imidazol-5-YL)methanol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl and ethyl analogs, the isopropyl group provides steric hindrance, potentially affecting its binding interactions and stability. The cyclohexyl analog, on the other hand, introduces a bulkier substituent, which can further alter its properties.

Biological Activity

Overview

(1-Isopropyl-1H-imidazol-5-YL)methanol is a chemical compound that belongs to the imidazole family, characterized by its unique structure featuring an isopropyl group at the 1-position and a hydroxymethyl group at the 5-position of the imidazole ring. This compound has garnered attention for its potential biological activities, particularly in pharmacology, where imidazole derivatives are known for their diverse therapeutic applications.

The molecular formula of this compound is C₇H₁₂N₂O. The presence of the hydroxymethyl group allows it to engage in various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of biologically active derivatives.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The imidazole ring can interact with enzymes, potentially modulating their activity through competitive inhibition or allosteric effects.
  • Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways that are critical in various biological processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , making it a candidate for further investigation in the development of new antimicrobial agents. Its structural similarity to known antimicrobial imidazole derivatives suggests potential efficacy against a range of pathogens.

Anticancer Activity

Preliminary studies have shown that compounds within the imidazole class can exhibit anticancer properties. While specific data on this compound is limited, its structural characteristics suggest it may possess similar activities. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and liver cancer cells.

CompoundCell LineIC₅₀ (μM)
Compound AMCF-7 (Breast)0.7 ± 0.2
Compound BSGC-7901 (Stomach)30.0 ± 1.2
Compound CHepG2 (Liver)18.3 ± 1.4

Study on Antimicrobial Efficacy

In a recent study, this compound was tested against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Investigation of Anticancer Potential

A comparative study evaluated the cytotoxicity of several imidazole derivatives, including this compound. The findings suggested that while this compound showed moderate activity, further modifications could enhance its potency against specific cancer types.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-isopropyl-1H-imidazol-5-yl)methanol, and how can yield be improved?

Synthesis typically involves imidazole ring functionalization with isopropyl and hydroxymethyl groups. Key steps include nucleophilic substitution or condensation reactions, as seen in structurally analogous imidazole derivatives (e.g., alkylation of imidazole precursors followed by oxidation or reduction steps) . To improve yield:

  • Optimize reaction temperature (e.g., 60–80°C for imidazole alkylation) .
  • Use catalysts like DMAP (dimethylaminopyridine) to enhance regioselectivity .
  • Validate purity via HPLC with C18 columns (method adapted from imidazole analogs) .

Q. How can the stability of this compound be assessed under varying storage conditions?

Stability studies should include:

  • Thermal analysis : TGA/DSC to monitor decomposition at elevated temperatures .
  • Hygroscopicity testing : Store samples at 25°C/60% RH and +5°C (recommended for similar imidazole alcohols) .
  • Long-term degradation : Use accelerated stability protocols (40°C/75% RH for 6 months) with LC-MS to identify degradation products .

Q. What spectroscopic methods are most reliable for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., hydroxymethyl protons at δ 4.5–5.0 ppm; isopropyl splitting patterns) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (e.g., calculated m/z for C₈H₁₃ClN₂O: 188.0716) .
  • FTIR : Detect O–H stretching (~3200–3500 cm⁻¹) and imidazole ring vibrations (1600–1500 cm⁻¹) .

Advanced Research Questions

Q. How to resolve discrepancies in spectroscopic data for derivatives of this compound?

Discrepancies (e.g., unexpected NMR shifts) may arise from tautomerism or solvate formation. Strategies:

  • Perform variable-temperature NMR to identify dynamic equilibria .
  • Use X-ray crystallography to confirm solid-state structure (as applied to similar imidazole ethanol solvates) .
  • Compare computational (DFT) predictions of chemical shifts with experimental data .

Q. What experimental design considerations are critical for studying its biological activity?

  • Solubility optimization : Test co-solvents (e.g., DMSO:PBS mixtures) to balance aqueous/organic solubility .
  • Dose-response assays : Use logarithmic concentration ranges (1 nM–100 µM) to account for potential non-linear effects in enzyme inhibition .
  • Control for autofluorescence : Avoid interference in fluorescence-based assays by selecting non-overlapping excitation/emission wavelengths .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict nucleophilic sites (e.g., hydroxymethyl oxygen) .
  • Molecular docking : Simulate binding to enzymes (e.g., cytochrome P450) using software like AutoDock Vina .
  • MD simulations : Assess solvation effects in polar solvents (water, methanol) .

Q. What strategies address contradictions in reported bioactivity data for imidazole-based alcohols?

  • Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., fluorogenic substrates vs. radiolabeled ligands) .
  • Probe stereochemical effects : Synthesize enantiomers (if chiral centers exist) and test separately .
  • Validate target engagement : Use CRISPR knockouts or siRNA silencing to confirm specificity .

Q. Methodological Guidelines

  • Synthesis : Prioritize regioselective methods (e.g., protecting group strategies for imidazole NH) .
  • Analysis : Cross-validate purity with orthogonal techniques (HPLC + NMR) to detect low-abundance impurities .
  • Data interpretation : Use cheminformatics tools (e.g., ChemAxon) to reconcile structural data with predicted properties .

Properties

IUPAC Name

(3-propan-2-ylimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-6(2)9-5-8-3-7(9)4-10/h3,5-6,10H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPSVGKOIVAXHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20608820
Record name [1-(Propan-2-yl)-1H-imidazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80304-46-7
Record name [1-(Propan-2-yl)-1H-imidazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 5.0M nitric acid (81 ml) was added sodium nitrite (248 mg), and 5-hydroxymethyl-1-isopropyl-2-mercaptoimidazole (15.5 g) was added by portions at 0° C. The mixture was allowed to be at room temperature and the mixture was stirred for 2 hours, and water (100 ml) was added to the mixture. The mixture was neutralized with potassium carbonate at 0° C., and the solvent was distilled off under reduced pressure. Ethanol was added to the mixture, and the insolubles were filtered off, and the solvent was distilled off under reduced pressure. To the obtained residue was added methanol-ethyl acetate, and basic silica gel was added to the mixture. This mixture was purified by basic silica gel column chromatography (methanol-ethyl acetate=1:8) to obtain solid, which was recrystallized from diisopropyl ether-ethyl acetate, to give 5-hydroxymethyl-1-isopropylimidazole (4.84 g) as brown crystals.
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81 mL
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248 mg
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15.5 g
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Synthesis routes and methods II

Procedure details

1.68 g (0.01 mol) of 1-isopropyl-5-carbmethoxyimidazole is suspended in 5 ml of water. To the suspension are added 0.8 g (0.02 mol) of sodium hydroxide and 4 ml of ~37% aqueous formaldehyde. The resultant mixture is heated to reflux for 2 hours. After completion of the reaction, the solvent is stripped off, and the residue is extracted with ethyl acetate and concentrated to give 1-isopropyl-5-hydroxymethylimidazole as a solid, m.p. 83°-84° C.
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1.68 g
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0.8 g
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4 mL
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resultant mixture
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